4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a study based on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole confirmed the structure of the compound by FT-IR, 1H NMR, 13C NMR and MS spectroscopies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction and Density Functional Theory (DFT). The results from DFT were found to be consistent with those of X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate” are not well-documented in the available literature .Scientific Research Applications
Synthesis and Structural Analysis
A study highlights the synthesis of boric acid ester intermediates with benzene rings, specifically focusing on compounds obtained through a three-step substitution reaction. The synthesized compounds, including analogs of the tetramethyl dioxaborolan derivatives, were characterized using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed to predict the molecular structures, which were then validated through crystallographic analysis. The study also explored the molecular electrostatic potential and frontier molecular orbitals, shedding light on the physicochemical properties of these compounds (P.-Y. Huang et al., 2021).
Boron-Containing Compounds in Drug Discovery
Another study focused on the design and synthesis of boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives as potential HGF-mimetic agents. The incorporation of the tetramethyl dioxaborolan moiety into these molecules highlights the versatility of boron-containing compounds in medicinal chemistry. These derivatives were synthesized using the Miyaura borylation reaction, demonstrating the compound's utility in constructing complex molecules with potential therapeutic applications (B. Das et al., 2011).
Material Science and Electrolyte Additives
Research into phenyl acetate derivatives for lithium-ion battery electrolytes underscores the importance of functional groups in enhancing the performance of battery materials. The study introduced fluorine-substituted phenyl acetate as an additive, showing that such modifications can improve the stability and efficiency of lithium-ion batteries. This work exemplifies the role of tetramethyl dioxaborolan derivatives in developing advanced materials for energy storage (Bin Li et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-14(22)23-18-12-8-16(9-13-18)15-6-10-17(11-7-15)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZYQOGUGGWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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